molecular formula C13H19FO2 B2449573 2-(3-Fluoro-1-adamantyl)propanoic acid CAS No. 2248359-43-3

2-(3-Fluoro-1-adamantyl)propanoic acid

Cat. No. B2449573
CAS RN: 2248359-43-3
M. Wt: 226.291
InChI Key: RZWOIRHLDSXLHI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-1-adamantyl)propanoic acid is a derivative of adamantane, a class of polycyclic hydrocarbons . Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . The fluorous domain of these molecules can be viewed as a phase label, often referred to as a "ponytail" . The most common and extensively investigated ponytails have the formula (CH2)m(CF2)n-1CF3 .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 2-(3-Fluoro-1-adamantyl)propanoic acid specifically is not well-documented in the literature, but the synthesis of similar compounds involves selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .

properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWOIRHLDSXLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-1-adamantyl)propanoic acid

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